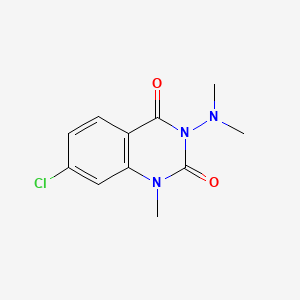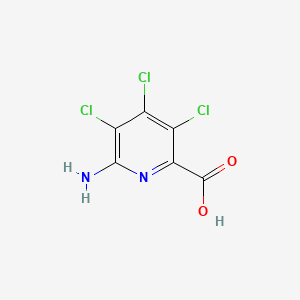
DIBENZ(a,h)ANTHRACENE, 7,14-DIBUTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,14-Dibutyldibenz[a,h]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C30H30 This compound is characterized by its complex structure, which includes two butyl groups attached to the dibenzanthracene core
Preparation Methods
The synthesis of 7,14-Dibutyldibenz[a,h]anthracene typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts alkylation of dibenz[a,h]anthracene with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
7,14-Dibutyldibenz[a,h]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated products.
Scientific Research Applications
7,14-Dibutyldibenz[a,h]anthracene has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior.
Biology: Research on its biological activity includes studies on its potential carcinogenicity and interactions with biological macromolecules.
Medicine: Investigations into its effects on cellular processes and its potential use in drug development are ongoing.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,14-Dibutyldibenz[a,h]anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also interact with enzymes and receptors, affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
7,14-Dibutyldibenz[a,h]anthracene can be compared with other polycyclic aromatic hydrocarbons such as:
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties, it is often used in cancer research.
Benzo[a]pyrene: Another well-known carcinogen, extensively studied for its environmental and health impacts.
Dibenz[a,h]anthracene: The parent compound without butyl substitutions, used as a reference in studies of substituted derivatives.
Each of these compounds has unique properties and applications, with 7,14-Dibutyldibenz[a,h]anthracene standing out due to its specific structural modifications and resultant chemical behavior.
Properties
CAS No. |
63041-48-5 |
|---|---|
Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
7,14-dibutylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C30H30/c1-3-5-13-25-27-19-17-22-12-8-10-16-24(22)30(27)26(14-6-4-2)28-20-18-21-11-7-9-15-23(21)29(25)28/h7-12,15-20H,3-6,13-14H2,1-2H3 |
InChI Key |
PWNKGPLRYNPQQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
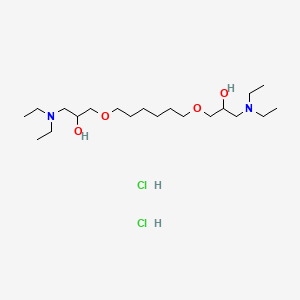
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
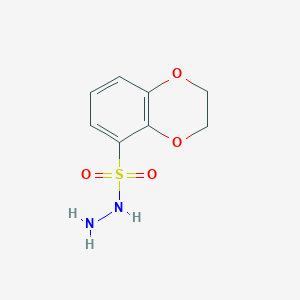
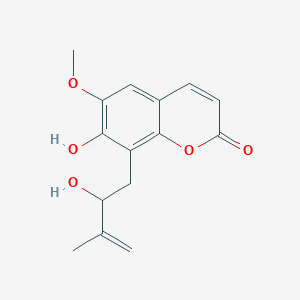
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
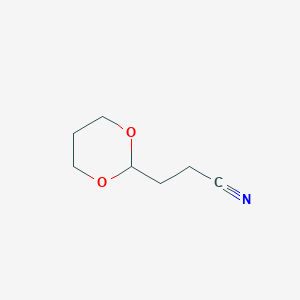
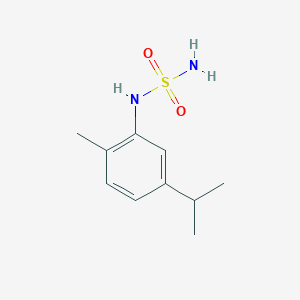

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
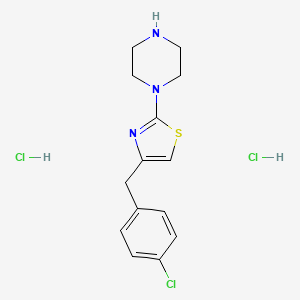
![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
